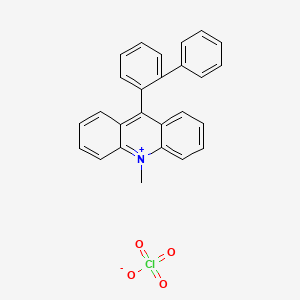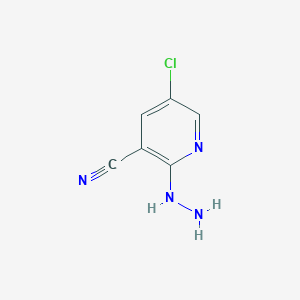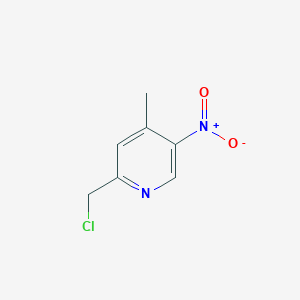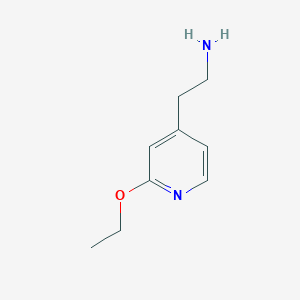
2-(2-Ethoxypyridin-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxypyridin-4-yl)ethanamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethoxy group attached to the pyridine ring at the 2-position and an ethanamine group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxypyridin-4-yl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with ethyl alcohol in the presence of a base to form 2-ethoxypyridine. This intermediate is then reacted with ethylene diamine under appropriate conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethoxypyridin-4-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Ethoxypyridin-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxypyridin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and ethanamine groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-Ethyl-2-(pyridin-4-yl)ethanamine
- 2-(Pyridin-4-yloxy)ethanamine hydrochloride
- 4-(2-Aminoethyl)pyridine
Uniqueness
2-(2-Ethoxypyridin-4-yl)ethanamine is unique due to the presence of both an ethoxy group and an ethanamine group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The ethoxy group can influence the compound’s solubility and reactivity, while the ethanamine group can participate in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-(2-ethoxypyridin-4-yl)ethanamine |
InChI |
InChI=1S/C9H14N2O/c1-2-12-9-7-8(3-5-10)4-6-11-9/h4,6-7H,2-3,5,10H2,1H3 |
Clave InChI |
ZSRUMUSORMSIOY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=CC(=C1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





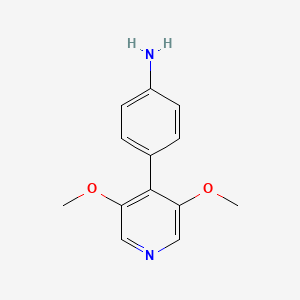
![5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13666088.png)
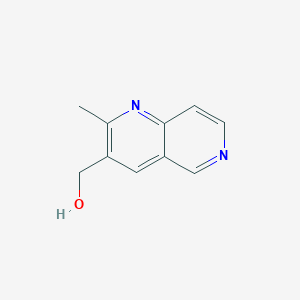

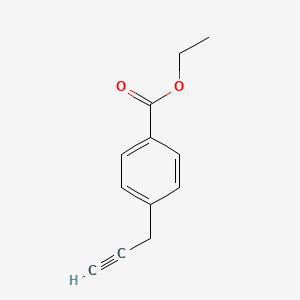
![2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B13666115.png)
